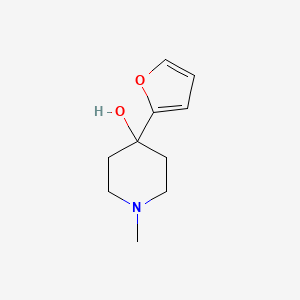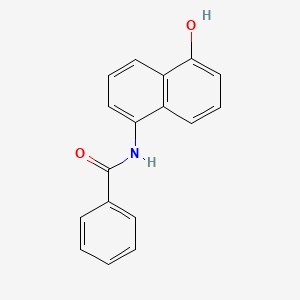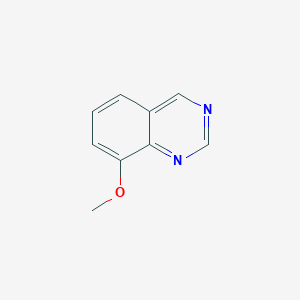
3-Amino-N,2,2-trimethyl-propanamide HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N,2,2-trimethyl-propanamide hydrochloride, with the linear formula C6H15CLN2O, is a chemical compound . It is a derivative of propanamide, which is the amide of propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Amino-N,2,2-trimethyl-propanamide HCl consists of a propanamide backbone with additional amino and trimethyl groups . The exact 3D structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Biosensors for Detecting Harmful Substances
One area of application involves the development of biosensors for detecting acrylamide, a neurotoxic and potentially carcinogenic compound found in thermally processed foods. The biosensors designed for acrylamide detection offer a simple, rapid, and sensitive method, working optimally within a very short response time and having a long shelf life at low temperatures (Pundir, Yadav, & Chhillar, 2019).
Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, showcases a significant antimicrobial potential. Its unique chemical structure allows it to be utilized in various applications, including food and pharmaceutical formulations. Understanding the factors affecting its antimicrobial activity is crucial for optimizing chitosan formulations (Raafat & Sahl, 2009).
Pharmacological Applications
The pharmacological applications of compounds structurally or functionally related to "3-Amino-N,2,2-trimethyl-propanamide HCl" have been explored in psychiatry and cancer therapy. For instance, N-acetylcysteine shows promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011). Similarly, FTY720 has exhibited antitumor efficacy in several cancer models, operating through mechanisms independent of its immunosuppressive effects (Zhang et al., 2013).
Diagnostic and Treatment Applications
Cell-penetrating peptides (CPPs), which are short peptides capable of translocating into cells, show potential in disease diagnosis and therapy, including cancer, inflammation, and central nervous system disorders. Despite their promising applications, no CPPs or CPP/cargo complexes have been approved by the FDA, highlighting the need for further research before clinical translation (Xie et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-N,2,2-trimethyl-propanamide HCl involves the reaction of 3-Amino-N,2,2-trimethyl-propanamide with hydrochloric acid.", "Starting Materials": [ "3-Amino-N,2,2-trimethyl-propanamide", "Hydrochloric acid" ], "Reaction": [ "Add 3-Amino-N,2,2-trimethyl-propanamide to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain 3-Amino-N,2,2-trimethyl-propanamide HCl" ] } | |
Número CAS |
756454-05-4 |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-amino-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,4-7)5(9)8-3/h4,7H2,1-3H3,(H,8,9) |
Clave InChI |
XMOGWWOHQKRHFS-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)C(=O)NC.Cl |
SMILES canónico |
CC(C)(CN)C(=O)NC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)






![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B3282699.png)



